2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE
Overview
Description
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a cyclopropyl ring, and multiple pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors to form the pyrazole rings, followed by the introduction of the trifluoromethyl and cyclopropyl groups through selective halogenation and cyclopropanation reactions. The final step often involves the coupling of the pyrazole derivatives with the propanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.
Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of the trifluoromethyl group and cyclopropyl ring can enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Fluazifop-butyl: An herbicide containing a trifluoromethyl group, used in crop protection.
Chlorfluazuron: An insect growth regulator that inhibits the growth of target insects at their larval stages.
Uniqueness
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE stands out due to its unique combination of structural features, including the trifluoromethyl group, cyclopropyl ring, and multiple pyrazole moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF3N5O/c1-8(12-7-25(4)23-9(12)2)22-16(27)10(3)26-14(11-5-6-11)13(18)15(24-26)17(19,20)21/h7-8,10-11H,5-6H2,1-4H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZKPKJKDHWXMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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